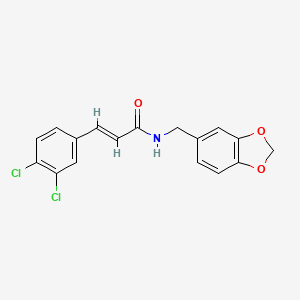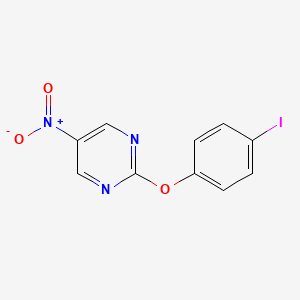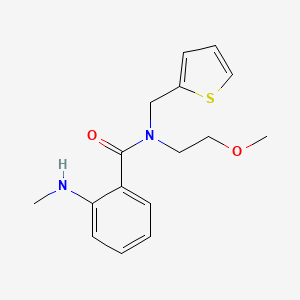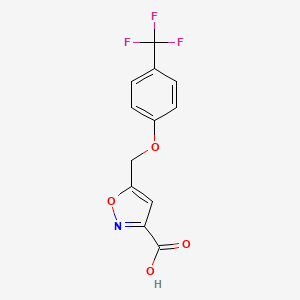
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BDDPA and belongs to the class of enamide compounds.
Mécanisme D'action
The mechanism of action of BDDPA is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, BDDPA has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BDDPA has been shown to have significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. BDDPA has also been shown to inhibit the growth of certain fungi and bacteria. In addition, BDDPA has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BDDPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. In addition, it exhibits potent biological activity, making it a useful tool for studying various biological processes. However, BDDPA also has some limitations. It is a highly reactive compound and can undergo degradation under certain conditions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of BDDPA. One potential direction is the development of novel drugs based on BDDPA for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of BDDPA and to identify its molecular targets. This could lead to the development of more specific and effective drugs. Finally, more research is needed to explore the potential applications of BDDPA in other areas such as agriculture and environmental science.
Conclusion:
In conclusion, (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide is a promising compound that has potential applications in the field of medicine. Its anticancer, antifungal, antibacterial, and anti-inflammatory properties make it a potential candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of BDDPA involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3,4-dichloroacetophenone in the presence of a base such as potassium carbonate. The reaction yields (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide as the final product. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
BDDPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In addition, BDDPA has been shown to have potent anti-inflammatory effects. These properties make it a potential candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-13-4-1-11(7-14(13)19)3-6-17(21)20-9-12-2-5-15-16(8-12)23-10-22-15/h1-8H,9-10H2,(H,20,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOKSCSZUHEQSE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)


![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)


![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)

![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)